molecular formula C11H16N2O B11960324 isonicotinaldehyde O-isopentyloxime

isonicotinaldehyde O-isopentyloxime

Cat. No.: B11960324
M. Wt: 192.26 g/mol
InChI Key: CRGKERCSBLXMPN-UHFFFAOYSA-N
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Description

Isonicotinaldehyde O-isopentyloxime is a chemical compound derived from isonicotinaldehyde, which is a derivative of pyridine. This compound is characterized by the presence of an oxime functional group, which is formed by the reaction of isonicotinaldehyde with hydroxylamine. The compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinaldehyde O-isopentyloxime typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the pH is adjusted to facilitate the formation of the oxime. The reaction can be represented as follows:

Isonicotinaldehyde+Hydroxylamine HydrochlorideIsonicotinaldehyde O-isopentyloxime+HCl\text{Isonicotinaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} Isonicotinaldehyde+Hydroxylamine Hydrochloride→Isonicotinaldehyde O-isopentyloxime+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation to accelerate the reaction. This method offers the advantages of reduced reaction time and higher yields. The reaction is typically carried out in a solventless ‘dry’ condition using silica gel as a catalyst .

Chemical Reactions Analysis

Types of Reactions

Isonicotinaldehyde O-isopentyloxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

Isonicotinaldehyde O-isopentyloxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of isonicotinaldehyde O-isopentyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and molecular targets involved in its action are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde O-isopentyloxime: Derived from picolinaldehyde, another pyridine derivative.

    Nicotinaldehyde O-isopentyloxime: Derived from nicotinaldehyde, a related compound with a similar structure.

Uniqueness

Isonicotinaldehyde O-isopentyloxime is unique due to its specific structural features and reactivity. The presence of the oxime group and the pyridine ring imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGKERCSBLXMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCON=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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